2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[4,3-d]pyrimidine core, a benzyl group, and a methoxyphenylacetamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors such as 2-aminobenzamides and thiols under specific conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of the Methoxyphenylacetamide Moiety: This step involves the reaction of the intermediate compound with 3-methoxyphenylacetic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The benzyl and methoxyphenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like benzyl halides, methoxyphenylacetic acid, and bases such as sodium hydroxide or potassium carbonate are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[4,3-d]pyrimidine core can bind to active sites of enzymes, inhibiting their activity. The benzyl and methoxyphenylacetamide groups can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-4(3H)-ones: Another class of compounds with a related core structure and potential therapeutic applications.
Uniqueness
2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the benzyl and methoxyphenylacetamide moieties enhances its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C23H24N4O3S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24N4O3S/c1-30-18-9-5-8-17(12-18)24-21(28)15-31-23-25-20-10-11-27(14-19(20)22(29)26-23)13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3,(H,24,28)(H,25,26,29) |
InChI Key |
JHNSKTONHLFMHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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